
Aglacin K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aglacin K is a natural product found in Aglaia tomentosa with data available.
Aplicaciones Científicas De Investigación
Aglacin K: A Unique Lignan Compound
Aglacin K, a unique lignan compound, was identified in the stem bark of Aglaia cordata. It is distinguished by its structure as a tetrahydrofuran lignan, setting it apart from other lignans in the same family. This compound's structure was determined through comprehensive spectroscopic data interpretation, highlighting its uniqueness in the realm of natural products (Wang et al., 2004).
Exploration of Aglacin K Stereoisomers
Further research delved into the synthesis of (±)-aglacin K stereoisomers, showcasing the compound's potential for diverse applications in scientific research. This work signifies the growing interest in exploiting Aglacin K's unique chemical structure for various scientific and possibly therapeutic purposes (Yoda et al., 2007).
Broader Applications of Lignans
While the specific applications of Aglacin K in scientific research are still being explored, the broader family of lignans to which it belongs has been investigated for various purposes. These include potential antimicrobial properties, therapeutic uses, and their role in combating antibiotic resistance. This broader context helps to frame the potential significance of Aglacin K in future scientific research (Li et al., 2015).
Propiedades
Nombre del producto |
Aglacin K |
|---|---|
Fórmula molecular |
C24H30O9 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[(3S,4S)-4-[hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H30O9/c1-27-17-7-13(8-18(28-2)23(17)31-5)21(25)15-11-33-12-16(15)22(26)14-9-19(29-3)24(32-6)20(10-14)30-4/h7-10,15-16,21,25H,11-12H2,1-6H3/t15-,16-,21?/m1/s1 |
Clave InChI |
RXZQMOJDZOQMMZ-BLRYKZMTSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C([C@@H]2COC[C@H]2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(C2COCC2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)O |
Sinónimos |
7'-hydroxy-3,3',4,4',5,5'-hexamethoxy-7'-keto-9,9'-epoxylignan aglacin K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




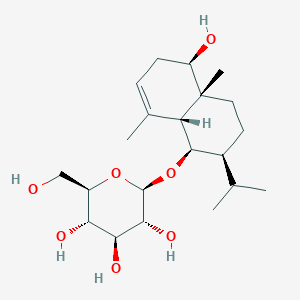
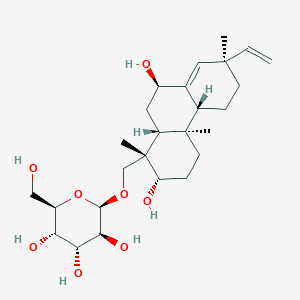
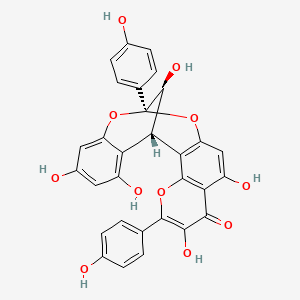
![2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide](/img/structure/B1259368.png)
![[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5S,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate](/img/structure/B1259369.png)
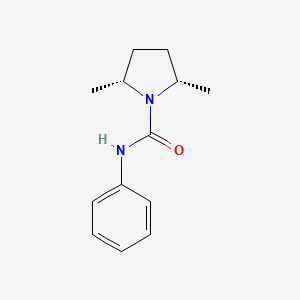
![beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine](/img/structure/B1259372.png)
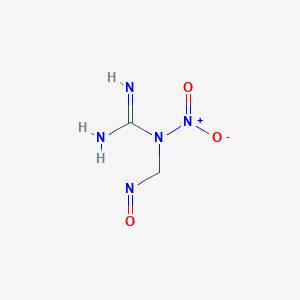
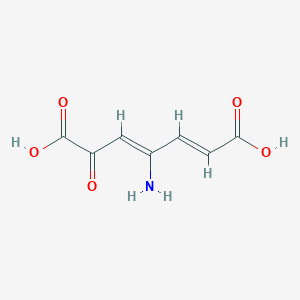
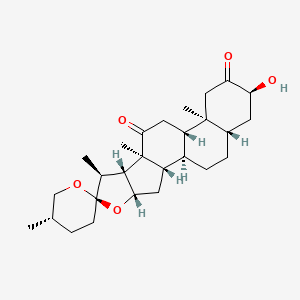
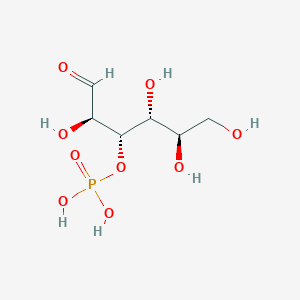
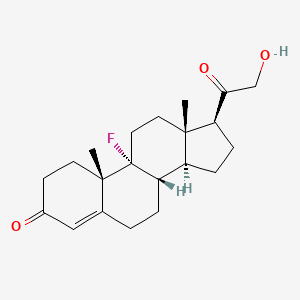
![[1-[(8aS)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]-6-(furan-3-yl)-3-methylhexan-2-yl] hydrogen sulfate](/img/structure/B1259380.png)